molecular formula C15H11F3N2S B14123312 2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole

2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole

Cat. No.: B14123312
M. Wt: 308.3 g/mol
InChI Key: JUAXJCTWTHXKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(Trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzimidazole core substituted with a trifluoromethylbenzylthio group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole typically involves the reaction of 2-mercaptobenzimidazole with 4-(trifluoromethyl)benzyl halides in the presence of a base such as potassium hydroxide (KOH) in an aqueous medium . This method is considered environmentally friendly and efficient.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, particularly at the nitrogen atoms.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Alkylated or acylated benzimidazole derivatives.

    Reduction: Amino derivatives if a nitro group is present.

Scientific Research Applications

2-((4-(Trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-(Trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole is not fully elucidated. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole core and trifluoromethylbenzylthio group. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Methylbenzyl)thio)-1H-benzo[d]imidazole
  • 2-((4-Iodobenzyl)thio)-1H-benzo[d]imidazole
  • 2-(Benzylthio)-1H-benzo[d]oxazole

Uniqueness

2-((4-(Trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole stands out due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it potentially more effective in biological applications compared to its analogs .

Properties

Molecular Formula

C15H11F3N2S

Molecular Weight

308.3 g/mol

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C15H11F3N2S/c16-15(17,18)11-7-5-10(6-8-11)9-21-14-19-12-3-1-2-4-13(12)20-14/h1-8H,9H2,(H,19,20)

InChI Key

JUAXJCTWTHXKOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.